Copanlisib hydrochloride is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly targeting the alpha and delta isoforms. This compound is primarily utilized in oncology, specifically for the treatment of relapsed follicular lymphoma in adults who have undergone at least two prior systemic therapies. Copanlisib was granted accelerated approval by the U.S. Food and Drug Administration in September 2017 due to its efficacy in targeting hematological malignancies characterized by aberrant PI3K signaling .
Copanlisib hydrochloride is classified as a small molecule drug and falls under the category of PI3K inhibitors. It is derived from a series of synthetic pathways that yield both the base compound and its hydrochloride salt form. The compound is known for its role in inhibiting tumor cell proliferation and inducing apoptosis through modulation of various cell signaling pathways .
The synthesis of copanlisib hydrochloride involves several key steps that utilize various chemical reagents and conditions. The process generally includes:
The molecular structure of copanlisib hydrochloride can be described by its chemical formula . The compound features multiple functional groups including:
Copanlisib hydrochloride undergoes several key reactions that contribute to its pharmacological properties:
Copanlisib exerts its therapeutic effects primarily through inhibition of the PI3K pathway:
This mechanism highlights copanlisib's role as a targeted therapy aimed at specific molecular alterations found in certain types of cancer.
Copanlisib hydrochloride is primarily used in clinical settings for:
The compound's ability to selectively inhibit specific isoforms makes it a valuable tool in both therapeutic applications and research into cancer biology .
Copanlisib hydrochloride is systematically named as 2-Amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide hydrochloride. Its molecular formula is C₂₃H₃₀Cl₂N₈O₄ (reflecting the dihydrochloride salt), with a molecular weight of 529.44 g/mol. The free base formula is C₂₃H₂₈N₈O₄ with a molecular weight of 480.53 g/mol [1] [5]. The compound features a 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, which facilitates its binding to the PI3K enzyme's adenine-binding pocket through specific molecular interactions [3].
Table 1: Chemical and Physical Properties of Copanlisib Hydrochloride
Property | Value |
---|---|
CAS Registry Number | Not available in sources |
Molecular Formula (salt) | C₂₃H₃₀Cl₂N₈O₄ |
Molecular Weight (salt) | 529.44 g/mol |
Molecular Formula (base) | C₂₃H₂₈N₈O₄ |
Molecular Weight (base) | 480.53 g/mol |
Chemical Structure | 2,3-dihydroimidazo[1,2-c]quinazoline scaffold |
Solubility Characteristics | Hydrochloride salt enhances water solubility |
Protein Binding | 84.2% |
Primary Metabolic Pathways | CYP3A4/5 (≈90%), CYP1A1 (≈10%) |
The structural scaffold enables copanlisib to adopt a flat conformation within the adenine-binding pocket of the PI3K catalytic subunit, extending into a deeper affinity pocket. This binding mode differs significantly from the propeller-shaped binding of isoform-selective PI3K inhibitors like idelalisib [3]. X-ray crystallography studies of copanlisib bound to p110γ (PDB entry 5G2N) confirm these molecular interactions and provide structural insights into its mechanism of action [3].
Copanlisib emerged from Bayer HealthCare's drug discovery program initially targeting anti-asthmatic agents. High-throughput screening identified the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold as a promising lead structure, which was subsequently optimized through structure-activity relationship studies to enhance potency against PI3K isoforms [3]. The compound (development code BAY 80-6946) demonstrated superior preclinical activity against B-cell malignancies compared to existing PI3K inhibitors, prompting clinical development for hematological cancers [3] [7].
The U.S. Food and Drug Administration (FDA) granted accelerated approval to copanlisib (brand name Aliqopa) on September 14, 2017, for the treatment of adult patients with relapsed follicular lymphoma (FL) who have received at least two prior systemic therapies [2] [4] [6]. This approval was based on results from the CHRONOS-1 trial, an open-label, single-arm Phase II study involving 104 patients with relapsed follicular lymphoma. The trial demonstrated an objective response rate of 58.7% (95% CI: 48.6%-68.2%) with a median duration of response of 12.2 months [4] [6]. The FDA had previously granted orphan drug designation (February 2015) and fast track designation (February 2016) to copanlisib for follicular lymphoma [5] [7].
In a significant post-approval development, Bayer announced on November 13, 2023, that it would voluntarily withdraw the U.S. New Drug Application for copanlisib following discussions with the FDA. This decision stemmed from the CHRONOS-4 trial, which failed to confirm clinical benefit in follicular lymphoma patients. Specifically, the addition of copanlisib to standard immunochemotherapy regimens did not meet the primary endpoint of progression-free survival benefit versus standard immunochemotherapy alone in patients with relapsed follicular lymphoma [2] [6]. Despite this withdrawal, copanlisib remains an important chemical entity in oncology research with several ongoing clinical investigations in other malignancies.
Copanlisib exerts its therapeutic effects through potent inhibition of class I PI3K isoforms, with particular activity against the PI3K-α and PI3K-δ isoforms expressed in malignant B-cells [3] [5]. Unlike isoform-selective inhibitors (e.g., idelalisib targeting PI3K-δ), copanlisib exhibits a balanced pan-class I inhibition profile with approximately tenfold preference for p110α and p110δ isoforms over p110β and p110γ, while maintaining nanomolar potency against all four isoforms [3]. This pharmacological profile enables disruption of multiple oncogenic signaling pathways in malignant B-cells.
Table 2: PI3K Isoform Selectivity Profile of Copanlisib Compared to Other Inhibitors
PI3K Inhibitor | p110α IC₅₀ (nM) | p110β IC₅₀ (nM) | p110δ IC₅₀ (nM) | p110γ IC₅₀ (nM) | Isoform Profile |
---|---|---|---|---|---|
Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 | Pan-class I (α/δ-focused) |
Idelalisib | 820 | 565 | 2.5 | 89 | δ-selective |
Duvelisib | 1602 | 85 | 2.9 | 27 | δ/γ-selective |
Alpelisib | 5 | 1200 | 250 | 290 | α-selective |
The compound induces tumor cell death through apoptosis and inhibits proliferation of primary malignant B-cell lines at nanomolar concentrations. Its cytotoxic effects are particularly pronounced in chronic lymphocytic leukemia (CLL) cells and diffuse large B-cell lymphoma (DLBCL) cell lines [3]. In preclinical DLBCL models, copanlisib treatment effectively downregulated tumor-infiltrating regulatory T-cells (Tregs), suggesting potential immunomodulatory effects beyond direct tumor cell cytotoxicity [8].
Copanlisib's intravenous administration and intermittent dosing schedule (days 1, 8, and 15 of a 28-day cycle) differentiate it pharmacologically from orally administered PI3K inhibitors. This administration approach provides transient but potent pathway inhibition while potentially mitigating certain chronic toxicities associated with continuous PI3K pathway suppression [3] [6]. Ongoing research explores copanlisib in combination therapies, particularly with PD-1 checkpoint inhibitors in DLBCL and rituximab-based regimens in indolent non-Hodgkin lymphomas, leveraging potential synergistic mechanisms [5] [8].
Table 3: Key Clinical Trials of Copanlisib in B-Cell Malignancies
Trial Identifier | Phase | Patient Population | Regimen | Status/Findings |
---|---|---|---|---|
NCT01660451 | II | Relapsed indolent/aggressive NHL | Copanlisib monotherapy | Basis for FL approval (ORR 58.7%) |
NCT02626455 | III | Relapsed indolent NHL | Copanlisib + Rituximab/chemotherapy | Ongoing |
NCT03484819 | II | Relapsed DLBCL/PMBCL | Copanlisib + Nivolumab | Investigating combination immunotherapy |
NCT02391116 | II | Relapsed/refractory DLBCL | Copanlisib monotherapy | Completed, promising ABC-DLBCL activity |
NCT02369016 | III | Rituximab-refractory iNHL | Copanlisib monotherapy | Ongoing |
The future development trajectory for copanlisib includes exploration beyond follicular lymphoma, with active clinical trials in diffuse large B-cell lymphoma, peripheral T-cell lymphoma, marginal zone lymphoma, and solid tumors including HER2-positive breast cancer and endometrial cancer [5] [7] [8]. These investigations leverage the compound's unique pharmacological properties against malignancies with PI3K pathway dysregulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7